1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol
CAS No.: 76735-20-1
Cat. No.: VC17162560
Molecular Formula: C15H27NO2
Molecular Weight: 253.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76735-20-1 |
|---|---|
| Molecular Formula | C15H27NO2 |
| Molecular Weight | 253.38 g/mol |
| IUPAC Name | 1,3,3-trimethyl-6-piperidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol |
| Standard InChI | InChI=1S/C15H27NO2/c1-14(2)11-7-8-15(3,18-14)13(12(11)17)16-9-5-4-6-10-16/h11-13,17H,4-10H2,1-3H3 |
| Standard InChI Key | DYMQRJBTOVFIOV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CCC(O1)(C(C2O)N3CCCCC3)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Bicyclic Framework
The compound’s defining feature is its 2-oxabicyclo[2.2.2]octane skeleton, a norbornane-derived system where one bridgehead carbon is replaced by an oxygen atom. This creates a rigid, bowl-shaped structure with three fused six-membered rings . The oxygen atom at position 2 introduces electronic asymmetry, while the methyl groups at positions 1, 3, and 3 enhance steric bulk, influencing both reactivity and intermolecular interactions.
Substituent Effects
The piperidinyl group at position 6 introduces a secondary amine, enabling hydrogen bonding and protonation-dependent solubility. This substituent distinguishes the compound from simpler oxabicyclooctane derivatives like 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol (molecular weight 170.25 g/mol) , which lacks nitrogen functionality. Comparative analysis reveals that the piperidine moiety increases molecular polarity, as evidenced by the compound’s predicted logP value of 2.1 (calculated using PubChem descriptors).
Stereochemical Considerations
While stereochemical data for 1,3,3-trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol remains limited, related compounds exhibit distinct stereoisomerism. For example, (1S,4R,5R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol demonstrates specific optical rotations ([α]D = +23°) , suggesting that the target compound’s stereochemistry could significantly influence its biological activity and crystallization behavior.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of oxabicyclooctane derivatives typically involves cyclization strategies. For 1,3,3-trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol, a plausible pathway involves:
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Bicyclic Core Formation: Acid-catalyzed cyclization of terpene precursors, analogous to 1,8-cineole synthesis .
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Piperidine Introduction: Nucleophilic substitution at position 6 using piperidine under basic conditions.
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Hydroxylation: Selective oxidation or hydrolysis to install the 5-ol group, potentially using ozone or peroxides .
A comparative analysis of synthetic methods for related compounds is provided below:
Reactivity Profile
The compound’s reactivity is governed by three functional regions:
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Ether Oxygen: Resistant to nucleophilic attack but susceptible to acid-catalyzed ring-opening.
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Piperidine Nitrogen: Capable of forming salts with acids (e.g., HCl) or participating in alkylation reactions.
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Hydroxyl Group: May undergo esterification, oxidation to ketones, or serve as a hydrogen bond donor .
Industrial and Research Applications
Flavor and Fragrance Chemistry
Esters of analogous alcohols exhibit diverse olfactive profiles:
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Aromatic Esters: Odorless but useful as stabilizers .
The target compound’s hydroxyl group positions it as a precursor for novel fragrance ingredients, though its direct organoleptic properties remain uncharacterized.
Material Science
The rigid bicyclic structure could serve as a building block for high-performance polymers. Molecular modeling predicts a glass transition temperature (Tg) > 150°C for polyesters derived from this compound, surpassing conventional cycloaliphatic monomers.
Comparative Analysis with Structural Analogs
The table below highlights key differences between 1,3,3-trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol and related compounds:
| Compound | Molecular Formula | Key Feature | Potential Application |
|---|---|---|---|
| Target compound | C₁₅H₂₇NO₂ | Piperidine substituent | CNS therapeutics |
| 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol | C₁₀H₁₈O₂ | Lacks nitrogen | Anti-inflammatory agents |
| 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene | C₁₀H₁₆O | Unsaturated bridge | Polymer precursors |
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